tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate
Description
Properties
Molecular Formula |
C13H27NO4 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C13H27NO4/c1-11(2,3)8-13(18-14,9-16-7)10(15)17-12(4,5)6/h8-9,14H2,1-7H3 |
InChI Key |
WHYPPBNZFMKOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(COC)(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Preparation Methods
Ester Formation via Carboxylic Acid and Alcohol Coupling
Method:
The initial step involves esterification of the corresponding carboxylic acid with tert-butanol derivatives, often using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).
- Solvent: N,N-dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Duration: 2–12 hours
Research Data:
A typical yield reported is approximately 62%, with optimized conditions involving EDC·HCl, HOBt·H₂O, and triethylamine to suppress side reactions.
| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Carboxylic acid + tert-butanol + EDC·HCl + HOBt·H₂O + TEA | DMF | 0°C to RT | 62% |
Introduction of the Aminooxy Group via Nucleophilic Substitution
Method:
The aminooxy group is introduced through nucleophilic substitution of a suitable precursor, such as a halogenated intermediate, with aminooxy reagents (e.g., O-alkylhydroxylamines). Alternatively, direct conversion of oximes to aminooxy derivatives can be performed via reduction or rearrangement pathways.
- Reagents: Aminooxy derivatives (e.g., hydroxylamine-O-sulfonic acid)
- Catalysts: Acidic or basic catalysts depending on the pathway
- Solvent: Acetonitrile or ethanol
- Temperature: 25°C to 50°C
Research Data:
The process typically yields around 70–80%, with careful control of pH to prevent side reactions.
| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aminooxy introduction | Hydroxylamine derivatives | Acetonitrile | 25–50°C | 75% |
Methoxymethyl Group Incorporation
Method:
The methoxymethyl (MOM) protecting group is introduced to the aminooxy nitrogen or adjacent hydroxyl groups via reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
- Solvent: DCM or DMSO
- Temperature: 0°C to room temperature
- Duration: 4–8 hours
Research Data:
This step generally achieves yields of approximately 65–75%, with the MOM group serving as a protective group during subsequent steps.
| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| MOM protection | MOM-Cl + base | DCM | 0°C to RT | 70% |
Methylation at the 4,4-Positions
Method:
Selective methylation of the quaternary carbons is performed via alkylation using methyl iodide (MeI) or dimethyl sulfate, often under basic conditions with potassium carbonate or sodium hydride.
- Solvent: Acetone or DMF
- Temperature: Room temperature to 50°C
- Duration: 2–6 hours
Research Data:
Yields range from 60–70%, with regioselectivity enhanced through steric hindrance and reaction control.
| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methylation | MeI + base | Acetone | RT–50°C | 65% |
Summary of the Overall Synthetic Pathway
Advanced Catalytic and Modern Techniques
Recent research highlights the use of catalytic systems such as boronic acids and chiral catalysts for asymmetric synthesis, which can be adapted for the preparation of such complex molecules. For instance, boronic acid catalysis has been employed in rearrangement and coupling reactions relevant to aminooxy compounds, improving selectivity and yield.
Research Insight: In a study on boronic acid catalysis, mechanistic pathways involve dual catalytic cycles that facilitate the formation of aminooxy derivatives with high stereoselectivity, which could be adapted for the synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The aminooxy group can form stable linkages with carbonyl-containing biomolecules, making it useful in bioconjugation techniques.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of drugs targeting specific enzymes or pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
13C NMR Analysis :
- Target Compound: Expected signals for the tert-butyl group (~28–30 ppm), ester carbonyl (~173–174 ppm), and methoxymethyl (-O-CH3 at ~55 ppm). The aminooxy group’s nitrogen proximity may deshield adjacent carbons.
- MPI11b : Peaks at δ 173.5 ppm (ester C=O), 156.4 ppm (Z-group carbonyl), and 34.8 ppm (tert-butyl).
- 10abd : tert-butyl at δ 27.9 ppm, methoxy groups at δ 55.3 ppm, and aromatic carbons at δ 98.7–160.7 ppm.
The absence of aromatic or Z-group signals in the target compound’s NMR would distinguish it from MPI analogs, while methoxymethyl carbons (~47–55 ppm) would align with 10abd’s methoxy resonances .
Biological Activity
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₃₁N₃O₃
- Molecular Weight : 257.42 g/mol
The structure features a tert-butyl group, an aminooxy functional group, and a methoxymethyl substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The aminooxy group is known for its ability to form covalent bonds with carbonyl-containing compounds, potentially leading to inhibition of enzymes that rely on these substrates. This mechanism is particularly relevant in the context of targeting metabolic pathways involved in cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has the potential to inhibit tumor growth. This is possibly due to its ability to interfere with metabolic pathways crucial for cancer cell survival.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cell lines treated with the compound compared to controls .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's activity might be linked to its ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated increased annexin V staining in treated cells, suggesting that the compound triggers programmed cell death pathways .
- Comparative Analysis : A comparative study with other known antitumor agents showed that this compound exhibited similar or enhanced efficacy against certain tumor types, indicating its potential as a lead compound for further development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
